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TAK-285 Inhibitory Profile and Protocol
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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

TAK-285 is a potent, selective, and ATP-competitive dual inhibitor of HER2 and EGFR (HER1) tyrosine

kinases. The table below summarizes its primary inhibitory activity against a panel of kinases [1] [2] [3].

Table 1: Kinase Inhibitory Profile of TAK-285

Kinase Target IC50 Value Selectivity Note

HER2 17 nM Primary target

EGFR/HER1 23 nM Primary target

HER4 260 nM >10-fold less potent than HER1/2
MEK1 1.1uM Marginally active

Aurora B 1.7 uM Marginally active

c-Met, Lck, CSK, Lyn B 24 -57uM Marginally active

In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the inhibitory activity of TAK-285 against HER2 and

EGEFR kinases, adapted from commercially available protocols [1].
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1. Reagents and Materials

e Enzymes: Purified cytoplasmic domain of human HER2 (amino acids 676-1255) or human EGFR
(amino acids 669-1210), expressed as N-terminal FLAG-tagged proteins in a baculovirus system.

e Substrate: Poly(Glu)-Tyr (4:1 ratio).

¢ Radioactive Substrate: [y-32P]ATP.

e Assay Buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MnClz, 0.01% Tween 20, 2 mM DTT.

e Test Compound: TAK-285, dissolved in DMSO.

¢ Equipment: 96-well plates, cell harvester, scintillation counter (e.g., TopCount).

2. Experimental Procedure

¢ Reaction Setup: In a 96-well plate, combine the assay buffer, poly(Glu)-Tyr substrate (5 pg/mL final
concentration), and the purified kinase (0.25 pg/mL final concentration for either EGFR or HER2).

¢ Inhibition: Pre-incubate the reaction mixture with increasing concentrations of TAK-285 for 5 minutes
at room temperature.

¢ Initiation: Start the kinase reaction by adding a mixture of ATP (50 uM final concentration) and [y-
32P]JATP (0.9 uCi per reaction).

¢ Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

e Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.

e Detection: Transfer the contents to a harvest plate and filter using a cell harvester to capture the y-
32pP-labelled proteins. Wash the filters free of unincorporated [y-32P]ATP with 3% phosphoric acid.

¢ Measurement: Dry the plates, add scintillation cocktail (e.g., MicroScint-0), and count the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage inhibition at each concentration of TAK-285 and determine
the ICso value using nonlinear regression analysis.

The workflow for this protocol can be visualized as follows:
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Key Experimental Data

Cellular Efficacy and Mechanism In cellular assays, TAK-285 demonstrated potent activity:

¢ Cell Growth Inhibition: TAK-285 showed significant growth inhibitory activity against BT-474 cells
(a HER2-overexpressing human breast cancer cell line) with a Glso of 17 nM after 5 days of
continuous treatment [1] [2].

e Target Engagement: In BT-474 cells, TAK-285 inhibited the phosphorylation of HER2, Akt, and
MAPK with ICso values of 9.3 nM, 15 nM, and <6.3 nM, respectively, confirming its action on the
intended signaling pathway [3].

Activity Against Mutant EGFR While potent against wild-type EGFR, TAK-285's activity is significantly
reduced against a common resistance mutant. In one study, it inhibited the EGFR T790M/L858R double

mutant with an ICso of 8.4 pM, which is over 300-fold less potent than its activity on the wild-type enzyme
[2].

Selectivity Profile When tested against a panel of 96 kinases, TAK-285 was found to be highly specific,
significantly inhibiting only HER family kinases (EGFR, HER2, and HER4). It displayed minimal activity

against other kinases, confirming its selective profile [4].

Application Notes for Researchers

¢ Positive Control: Lapatinib is a suitable benchmark for comparison, as it is an FDA-approved dual
EGFR/HERZ2 inhibitor with a similar mechanism [5].

¢ Solubility and Storage: For in vitro work, TAK-285 is highly soluble in DMSO (=50 mg/mL). Stock
solutions should be prepared in DMSO and stored at -20°C or below. Always use freshly prepared
solutions or aliquots to avoid freeze-thaw cycles and ensure compound stability [2].

e Cellular Models: For cell-based experiments, HER2-overexpressing lines like BT-474 and NCI-N87
are highly sensitive to TAK-285. The non-transformed cell line MRC-5 is considerably less sensitive,
which can help demonstrate the compound's selective efficacy in a tumorigenic context [3].

o Biomarker for Sensitivity: Research indicates that cancer cells with high levels of HER2 and HER3
expression, and particularly high phospho-HER3, are most sensitive to TAK-285. Monitoring the
reduction in phospho-HERS3 and downstream phospho-Akt can serve as excellent pharmacodynamic
markers for confirming target engagement in cellular assays [6].

Reference List

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.selleckchem.com/products/tak-285.html
https://www.medchemexpress.com/TAK-285.html?srsltid=AfmBOorvnpD1_7C5v69o70dQoaPA-CcBFahZtwEGnIalq9oaAdcvZKmW
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.apexbt.com/tak-285.html
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.medchemexpress.com/TAK-285.html?srsltid=AfmBOorvnpD1_7C5v69o70dQoaPA-CcBFahZtwEGnIalq9oaAdcvZKmW
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10132233/
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.medchemexpress.com/TAK-285.html?srsltid=AfmBOorvnpD1_7C5v69o70dQoaPA-CcBFahZtwEGnIalq9oaAdcvZKmW
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.apexbt.com/tak-285.html
https://www.smolecule.com/products/s547969?utm_src=pdf-body
https://www.oncoscience.us/article/23/text/
https://www.smolecule.com/products/s547969?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Development of new TAK-285 derivatives as potent EGFR/HERZ inhibitors. (2023). PMC. Provides
context on the quinazoline scaffold and recent derivative development [5].

e TAK-285 | EGFR inhibitor | Mechanism | Concentration. Selleck Chemicals. Contains the core kinase
assay protocol and key in vitro activity data [1].

e Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor...
(2013). PMC. Detalils kinase selectivity and efficacy in xenograft models [4].

e TAK-285 - HER2/EGFR Tyrosine Kinase Inhibitor. ApexBio. Confirms IC50 values and provides
additional experimental notes [3].

e HERZ2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to TAK-285.
(2014). Oncoscience. Identifies phospho-HER3 as a key sensitivity biomarker [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547969?utm_src=pdf-bulk
https://www.smolecule.com/products/s547969?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

